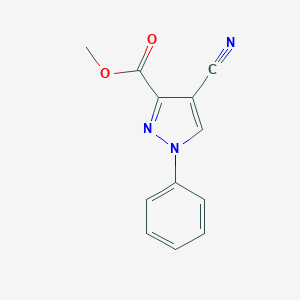![molecular formula C19H16ClN3O3S2 B283109 Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283109.png)
Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, commonly known as SP-4-3, is a chemical compound that belongs to the class of spirocyclic compounds. SP-4-3 has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of SP-4-3 is not fully understood. However, it has been reported to exert its anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cells. SP-4-3 has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune response. The antibacterial activity of SP-4-3 is attributed to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects:
SP-4-3 has been reported to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and rapid clearance from the body. However, further studies are needed to determine the long-term effects of SP-4-3 on human health.
Advantages and Limitations for Lab Experiments
SP-4-3 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be easily modified to improve its activity and selectivity. However, the limitations of SP-4-3 include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of SP-4-3. One of the potential applications of SP-4-3 is in the development of novel anti-cancer drugs. Further studies are needed to determine the optimal dosage and administration route of SP-4-3 for the treatment of cancer. Additionally, the mechanism of action of SP-4-3 needs to be further elucidated to understand its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Finally, the synthesis of SP-4-3 can be optimized to improve its yield and reduce the cost of production.
In conclusion, SP-4-3 is a promising compound that has potential applications in the field of medicinal chemistry. Its anti-tumor, anti-inflammatory, and anti-bacterial activities make it an attractive candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action and potential applications of SP-4-3.
Synthesis Methods
SP-4-3 can be synthesized using a multi-step reaction sequence involving the condensation of 4-chlorobenzaldehyde, phenylhydrazine, and carbon disulfide, followed by the reaction with ethyl acetoacetate and ammonium acetate. The final product is obtained after purification using column chromatography. The synthesis method of SP-4-3 has been reported in several research studies, and the yield of the product can be optimized by modifying the reaction conditions.
Scientific Research Applications
SP-4-3 has shown promising results in various scientific research studies. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. SP-4-3 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have a potent inhibitory effect on the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, SP-4-3 has shown antibacterial activity against several strains of gram-positive and gram-negative bacteria.
properties
Molecular Formula |
C19H16ClN3O3S2 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-2-26-18(25)17-21-23(15-10-8-13(20)9-11-15)19(28-17)22(16(24)12-27-19)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI Key |
WTPUWJLYLMUTKH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)CS2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)CS2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283038.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)
![Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283042.png)
![Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283043.png)
![Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283044.png)
![Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283045.png)

![6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B283048.png)